4-(2-Methyloxazol-5-yl)morpholine
Description
Contextualization of the Oxazole (B20620) and Morpholine (B109124) Pharmacophores in Modern Chemical Research
In the realm of drug discovery and medicinal chemistry, both the oxazole and morpholine rings are considered "privileged structures." This term refers to molecular scaffolds that are capable of binding to multiple biological targets, thus appearing frequently in a wide range of biologically active compounds.
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. google.com Its presence in a molecule can influence planarity and electronic properties, and it can engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological receptors and enzymes. researchgate.net The oxazole nucleus is a key component in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netmdpi.com The U.S. Food and Drug Administration (FDA) has approved over 20 drugs containing the oxazole nucleus, highlighting its clinical significance. google.com
The morpholine ring, a six-membered saturated heterocycle containing oxygen and nitrogen atoms, is prized in medicinal chemistry for its ability to improve the physicochemical properties of a drug candidate. nih.govgoogle.com Its inclusion often enhances aqueous solubility, metabolic stability, and pharmacokinetic profiles. nih.govnih.gov The nitrogen atom of the morpholine ring is weakly basic, and the oxygen atom can act as a hydrogen bond acceptor, allowing for crucial interactions with biological targets. nih.gov The morpholine moiety is a ubiquitous feature in many approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib, and is integral to compounds targeting CNS disorders, cancer, and infectious diseases. google.comnih.gov
The combination of the flat, aromatic, and functionally versatile oxazole ring with the flexible, solubility-enhancing morpholine ring in a single scaffold like 4-(2-Methyloxazol-5-yl)morpholine presents a compelling case for its potential as a core structure in drug discovery programs.
Historical Development and Initial Syntheses Related to the Chemical Compound
A dedicated historical account of the synthesis of this compound is not available in current scientific literature, indicating it is likely a novel or sparsely studied compound. However, its synthesis can be logically inferred from established methods for creating its constituent parts and similar structures.
The history of oxazole synthesis dates back to the 19th century, with significant methods like the Robinson-Gabriel synthesis and the Fischer oxazole synthesis being developed in the late 1800s and early 1900s. researchgate.netfrontiersin.org These classic methods, along with modern variations like the van Leusen reaction, have made a wide variety of substituted oxazoles accessible. frontiersin.orgnih.gov Similarly, the synthesis of morpholine and its derivatives has been well-established for decades, with modern, efficient protocols continually being developed. nih.govnih.gov
A plausible and chemically sound approach to the initial synthesis of this compound would involve a nucleophilic substitution reaction. This strategy would likely proceed in two key stages:
Formation of a 5-Halo-2-methyloxazole Intermediate: The synthesis would begin with the creation of a 2-methyloxazole (B1590312) ring that is halogenated at the 5-position, making it susceptible to nucleophilic attack. For instance, a 2-methyl-4-substituted-oxazole could undergo chemoselective bromination at the 5-position using an agent like N-bromosuccinimide (NBS) to yield a 5-bromo-2-methyloxazole (B2793639) intermediate. nih.gov
Nucleophilic Substitution with Morpholine: The resulting 5-bromo-2-methyloxazole would then be reacted with morpholine. The nitrogen atom of the morpholine would act as a nucleophile, displacing the bromide ion from the oxazole ring to form the final C-N bond and yield this compound. This type of reaction is a common and effective method for coupling amines to heterocyclic rings.
While this specific pathway has not been explicitly reported for the target compound, it is based on robust and frequently utilized synthetic transformations in organic chemistry.
Current Academic Research Landscape and Identified Gaps Pertaining to the this compound Scaffold
A comprehensive review of the current academic and patent literature reveals a significant research gap concerning the this compound scaffold. There are no dedicated studies reporting its synthesis, characterization, or biological evaluation.
The existing research focuses on related, but structurally distinct, molecules:
Other Substituted Oxazoles: There is extensive research on 2,4,5-trisubstituted oxazoles, many of which exhibit potent biological activities such as antiproliferative effects against cancer cell lines. nih.gov
Combined Oxazolone (B7731731) and Morpholine Rings: Some studies have synthesized and tested compounds containing both a morpholine ring and an oxazolone (a partially saturated oxazole ring) moiety, identifying potent tyrosinase inhibitors.
Structurally Related Isomers: A study on 4-(2-Methyloxazol-4-yl )benzenesulfonamide, a structural isomer of a potential derivative of the target compound, identified it as a selective inhibitor of monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases.
The absence of direct research on this compound itself is the most critical identified gap. The potential of this specific scaffold remains untapped. Based on the activities of related compounds, future research could logically explore this molecule for a range of therapeutic applications, including oncology, neuropharmacology, and enzyme inhibition. The synthesis and biological screening of this compound and a library of its derivatives are necessary first steps to filling this knowledge void and determining if this scaffold holds the therapeutic promise suggested by its constituent pharmacophores.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-5-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-7-9-6-8(12-7)10-2-4-11-5-3-10/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJBTFVTDNUCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 4 2 Methyloxazol 5 Yl Morpholine
Retrosynthetic Analysis of the 4-(2-Methyloxazol-5-yl)morpholine Scaffold
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials ias.ac.in. For this compound, the most logical and common disconnection strategy involves cleaving the C-N bond between the morpholine (B109124) nitrogen and the C5 position of the oxazole (B20620) ring. This approach is based on well-established cross-coupling reactions, such as the Buchwald-Hartwig amination, which efficiently form carbon-nitrogen bonds. nih.govnih.govrsc.org
This primary disconnection (Route A) yields two key synthons: a morpholine nucleophile and a 2-methyloxazole (B1590312) unit functionalized with a leaving group at the C5 position, such as a halide (e.g., bromine or chlorine). Morpholine is a readily available and inexpensive starting material. The 2-methyl-5-halooxazole precursor then becomes the main synthetic challenge.
Foundational Synthetic Routes to the Oxazole Core and Morpholine Moiety
The construction of the target molecule relies on robust methods for synthesizing its two heterocyclic components. A variety of strategies exist for the formation of both oxazole and morpholine rings, each with its own advantages regarding substrate scope and reaction conditions.
Strategies for Oxazole Ring Formation and Functionalization
The oxazole ring is a key structural motif present in many natural products and pharmaceuticals. Its synthesis has been extensively studied, leading to a diverse array of methodologies.
Robinson-Gabriel Synthesis: This is a classic method that involves the cyclization and dehydration of 2-acylaminoketones to form 2,4,5-substituted oxazoles. wikipedia.org
Van Leusen Reaction: A versatile method for forming 5-substituted oxazoles involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). This reaction proceeds via a [3+2] cycloaddition mechanism.
Modern Catalytic Methods: Recent advances have introduced milder and more efficient catalytic systems. These include:
Iodine-Catalyzed Oxidative Cyclization: This approach can produce 2,5-disubstituted oxazoles from aromatic aldehydes and α-amino acids, proceeding through a tandem oxidative cyclization pathway. organic-chemistry.org
Visible-Light Photocatalysis: Substituted oxazoles can be prepared from α-bromoketones and benzylamines at room temperature using a ruthenium-based photocatalyst. acs.org This method offers a sustainable alternative to traditional thermal reactions.
Copper-Catalyzed Cyclization: A modular synthesis involves the copper-catalyzed amidation of vinyl halides followed by an iodine-promoted cyclization to yield highly substituted oxazoles. organic-chemistry.org
Once the oxazole ring is formed, it can be further functionalized. For instance, deprotonation at the C2 or C5 positions with a strong base allows for the introduction of various electrophiles, providing a route to precursors needed for coupling reactions. wikipedia.orgnih.gov
| Oxazole Synthesis Method | Precursors | Key Reagents/Conditions | Products |
| Robinson-Gabriel | 2-Acylaminoketone | Dehydrating agent (e.g., H₂SO₄) | 2,4,5-Trisubstituted oxazoles |
| Van Leusen Reaction | Aldehyde, TosMIC | Base (e.g., K₂CO₃) | 5-Substituted oxazoles |
| Photocatalytic Synthesis | α-Bromoketone, Benzylamine | [Ru(bpy)₃]Cl₂, Visible light | Substituted oxazoles acs.org |
| Iodine-Catalyzed Cyclization | Aromatic Aldehyde, α-Amino Acid | I₂, Cu(NO₃)₂·3H₂O | 2,5-Disubstituted oxazoles organic-chemistry.org |
Methodologies for Morpholine Ring Construction and Substitution
The morpholine moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties. While morpholine itself is a common reagent, the synthesis of substituted morpholines is often necessary.
Cyclization of Diethanolamine (B148213) Derivatives: The most traditional method involves the acid-catalyzed dehydration of N-substituted diethanolamines.
Palladium-Catalyzed Carboamination: A concise, asymmetric synthesis of cis-3,5-disubstituted morpholines can be achieved through the Pd-catalyzed carboamination of O-allyl ethanolamine (B43304) derivatives with aryl or alkenyl halides. nih.gov
Ring-Opening of Aziridines: Activated aziridines can undergo a Lewis acid-catalyzed, Sₙ2-type ring-opening with a haloalcohol, followed by a base-mediated intramolecular cyclization to afford substituted morpholines in high yield and stereoselectivity. researchgate.net
Synthesis from Amino Acids: Morpholine-2,5-diones can be synthesized from α-amino acids and α-halogenated acyl halides. These intermediates can then be reduced to the corresponding morpholines. nih.gov
| Morpholine Synthesis Method | Precursors | Key Reagents/Conditions | Products |
| Cyclization of Diethanolamines | N-Substituted Diethanolamine | Strong acid (e.g., H₂SO₄), Heat | N-Substituted morpholines |
| Pd-Catalyzed Carboamination | O-Allyl ethanolamine, Aryl/Alkenyl halide | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | cis-3,5-Disubstituted morpholines nih.gov |
| Aziridine Ring-Opening | Activated Aziridine, Haloalcohol | Lewis acid (e.g., Cu(OTf)₂), then Base (e.g., KOH) | Substituted morpholines researchgate.net |
Direct Synthesis Protocols for this compound
The direct construction of the target compound can be achieved through either a one-pot reaction or a more controlled stepwise synthesis.
One-Pot Reaction Schemes
While specific literature detailing a one-pot synthesis for this compound is scarce, the concept is plausible based on existing methodologies. A potential one-pot or tandem reaction could involve the combination of precursors for both ring systems under conditions that facilitate sequential ring formation and coupling. For example, a photocatalytic method that generates an oxazole in situ could potentially be intercepted by morpholine if conditions are optimized for a subsequent C-N coupling, though this remains a hypothetical route requiring empirical validation.
Stepwise Synthesis and Optimization of Reaction Conditions
A stepwise synthesis, guided by the retrosynthetic analysis, offers a more controlled and generally higher-yielding approach. This strategy hinges on the successful synthesis of a key intermediate, 5-halo-2-methyloxazole, followed by its coupling with morpholine.
Step 1: Synthesis of 5-Bromo-2-methyloxazole (B2793639) A plausible route to this intermediate could start from readily available materials. For example, the bromination of 2-methyloxazole at the C5 position, which is susceptible to electrophilic substitution, could be employed. wikipedia.org Alternatively, building the ring from a brominated precursor via a method like the copper-catalyzed cyclization of a vinyl bromide would also yield the desired intermediate. organic-chemistry.org
Step 2: Palladium-Catalyzed N-Arylation The crucial C-N bond-forming step is typically accomplished via a Buchwald-Hartwig amination reaction. This reaction couples an amine (morpholine) with a heteroaryl halide (5-bromo-2-methyloxazole) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govrsc.org
Optimization of this coupling reaction is critical for achieving high yields and involves screening several parameters:
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is paramount. Modern, bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos have shown broad utility and high efficiency for coupling heteroaryl halides, often at low catalyst loadings. rsc.org
Base: A non-nucleophilic inorganic base is required to facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃).
Solvent: Anhydrous, aprotic polar solvents like toluene (B28343), dioxane, or DMF are typically used.
Temperature: Reactions are generally run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate.
A typical, non-optimized procedure would involve heating a mixture of 5-bromo-2-methyloxazole, morpholine, a palladium catalyst, a phosphine ligand, and a base in toluene until the reaction is complete, followed by standard aqueous workup and chromatographic purification.
| Parameter | Common Options | Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst stability and activation |
| Ligand | RuPhos, BrettPhos, XPhos | Crucial for catalyst activity and scope rsc.org |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Base strength can influence reaction rate and side reactions |
| Solvent | Toluene, Dioxane, DMF | Must be anhydrous and aprotic |
| Temperature | 80 - 110 °C | Balances reaction rate and potential for decomposition |
This stepwise approach provides a reliable and adaptable pathway to synthesize this compound, leveraging the power of modern cross-coupling chemistry.
Advanced Synthetic Strategies for Analogs and Derivatives of this compound
The generation of analogs and derivatives of this compound is crucial for exploring structure-activity relationships (SAR) in various research contexts, particularly in medicinal chemistry. Advanced synthetic strategies enable the systematic modification of the core structure, allowing for the introduction of diverse functional groups on both the oxazole and morpholine rings. Key approaches include modern cross-coupling reactions and methodologies for building the heterocyclic cores from varied precursors.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming the critical C-N bond between the oxazole ring and the morpholine moiety. wikipedia.orglibretexts.org This reaction typically involves the coupling of an amine with an aryl halide or sulfonate. acsgcipr.org For the synthesis of this compound analogs, this would involve reacting a 5-halo-2-methyloxazole intermediate with a variety of substituted morpholines. The versatility of the Buchwald-Hartwig reaction allows for a broad range of functional groups to be tolerated, making it highly suitable for creating diverse derivative libraries. wikipedia.org The development of specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) has significantly expanded the scope and efficiency of this transformation, enabling reactions to proceed under milder conditions. youtube.com
An alternative, copper-catalyzed method is the Ullmann condensation. wikipedia.orgorganic-chemistry.org Though traditionally requiring harsh conditions like high temperatures, modern advancements have introduced ligand-supported copper catalysts that facilitate the reaction under much milder temperatures. acsgcipr.orgresearchgate.net The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for C-N bond formation and serves as an alternative to the Buchwald-Hartwig amination. wikipedia.org These copper-catalyzed methods can be advantageous in cases where palladium catalysts show low reactivity or are cost-prohibitive.
Derivatization can also be achieved by modifying the starting materials. For instance, analogs with different substituents at the 2-position of the oxazole ring can be synthesized by starting with different carboxylic acids or their equivalents in the oxazole ring formation step. Similarly, using substituted morpholines in the final coupling step allows for extensive exploration of the chemical space around the morpholine scaffold.
Parallel Synthesis and Library Generation
Parallel synthesis is a key strategy in medicinal chemistry for rapidly generating a large number of compounds for high-throughput screening. nih.gov This approach involves performing multiple, separate reactions simultaneously to produce a library of structurally related molecules. For the generation of a this compound-based library, a common intermediate would be synthesized in bulk and then reacted with a diverse set of building blocks. nih.gov
A typical strategy would involve the large-scale synthesis of a key intermediate, such as 5-bromo-2-methyloxazole. This common precursor can then be distributed into an array of reaction vessels. In a parallel fashion, each vessel would contain a different substituted morpholine derivative. The coupling reaction, such as a Buchwald-Hartwig amination, is then carried out simultaneously across all vessels, often using automated or semi-automated robotic systems. nih.gov This process allows for the creation of a library where the 2-methyloxazol core is constant, but the morpholine moiety is varied.
Alternatively, a library could be generated by diversifying the oxazole portion. One could start with a common morpholine-containing precursor and react it with a variety of building blocks to form the oxazole ring. The solution-phase approach to parallel synthesis is often preferred as it avoids the need to re-optimize reaction conditions for a solid-phase format. nih.gov
The table below illustrates a hypothetical parallel synthesis scheme for generating a library of analogs.
Table 1: Illustrative Parallel Synthesis Scheme for Morpholine-Oxazole Analogs
| Common Intermediate | Diversity Reagent (R-Morpholine) | Coupling Method | Potential Product Structure |
| 5-Bromo-2-methyloxazole | Morpholine | Buchwald-Hartwig Amination | This compound |
| 5-Bromo-2-methyloxazole | (R)-3-Methylmorpholine | Buchwald-Hartwig Amination | 4-(2-Methyloxazol-5-yl)-(R)-3-methylmorpholine |
| 5-Bromo-2-methyloxazole | (S)-3-Methylmorpholine | Buchwald-Hartwig Amination | 4-(2-Methyloxazol-5-yl)-(S)-3-methylmorpholine |
| 5-Bromo-2-methyloxazole | 2,6-Dimethylmorpholine | Buchwald-Hartwig Amination | 4-(2-Methyloxazol-5-yl)-2,6-dimethylmorpholine |
| 5-Bromo-2-methyloxazole | 3,5-Dimethylmorpholine | Ullmann Condensation | 4-(2-Methyloxazol-5-yl)-3,5-dimethylmorpholine |
This table is for illustrative purposes and represents a potential synthetic design.
Stereoselective Synthesis Approaches (if applicable)
The parent compound, this compound, is achiral. However, chirality can be introduced by adding substituents to the morpholine ring or to the methyl group of the oxazole. In such cases, stereoselective synthesis becomes critical to control the spatial arrangement of atoms, as different stereoisomers can have vastly different biological activities.
Stereoselective synthesis of derivatives can be approached in two main ways:
Using Chiral Building Blocks: The most straightforward method is to employ an enantiomerically pure substituted morpholine in the coupling step. For example, coupling 5-bromo-2-methyloxazole with commercially available (R)- or (S)-3-methylmorpholine would yield the corresponding chiral products. The synthesis of various chiral morpholines and their derivatives is an active area of research. e3s-conferences.org
Asymmetric Synthesis: This involves creating the chiral center during the reaction sequence. For the morpholine ring, this could involve an asymmetric cyclization to form the heterocycle. For the oxazole portion, while less common for this specific scaffold, methods for the stereoselective synthesis of oxazoline (B21484) rings are well-documented and can sometimes be adapted. nih.gov For instance, a highly diastereoselective Grignard addition to an aldehyde can be used to establish a specific stereocenter in a precursor that is later cyclized. nih.govresearchgate.net
Palladium-catalyzed reactions have also been developed for the stereoselective synthesis of certain oxazole-containing compounds, demonstrating that metal-catalyzed processes can be fine-tuned to achieve high levels of stereocontrol. nih.gov When designing a synthetic route for a specific chiral derivative, the choice between using a chiral pool starting material and developing a de novo asymmetric synthesis depends on the availability of precursors and the desired stereochemical outcome.
Considerations for Sustainable and Green Chemistry in the Synthesis of the Chemical Compound
Applying the principles of green chemistry to the synthesis of this compound and its derivatives is essential for minimizing environmental impact and improving safety and efficiency. researchgate.net Key considerations include the choice of catalysts, solvents, and reaction conditions.
Catalysis: The use of catalytic methods, such as the Buchwald-Hartwig amination and Ullmann condensation, is inherently greener than using stoichiometric reagents. acsgcipr.org Catalysts are used in small amounts and can be recycled in some cases, reducing waste. However, the metals themselves (palladium and copper) can be problematic due to cost and toxicity. acsgcipr.orgresearchgate.net Green chemistry encourages the optimization of catalyst loading to the lowest possible levels and the development of catalysts based on more abundant and less toxic base metals like nickel or iron. acsgcipr.org
Solvents and Reagents: Many traditional cross-coupling reactions use high-boiling, polar aprotic solvents like dimethylformamide (DMF), toluene, or dioxane, which have significant environmental, health, and safety issues. acsgcipr.org A key goal in green chemistry is to replace these with more benign alternatives. Recent research has focused on performing such reactions in greener solvents like water, ethanol, or cyclopentyl methyl ether (CPME). nih.govresearchgate.net For example, Ullmann aminations have been successfully carried out in water. nih.gov Furthermore, avoiding hazardous reagents like aminostannanes, which were used in early versions of C-N coupling reactions, is a significant green improvement. acsgcipr.org
Atom Economy and Process Efficiency: Green chemistry emphasizes maximizing atom economy—the measure of how many atoms from the starting materials are incorporated into the final product. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes. researchgate.net Designing a synthesis that builds the morpholine-oxazole scaffold in a convergent, one-pot procedure would be a significant green advancement. Additionally, using energy-efficient methods, such as microwave irradiation or sonochemistry, can shorten reaction times and reduce energy consumption. nih.govresearchgate.net
The table below summarizes some green chemistry considerations for the key synthetic steps.
Table 2: Green Chemistry Considerations in Synthesis
| Principle | Traditional Approach | Greener Alternative | Rationale |
| Catalyst | Stoichiometric copper (classic Ullmann); high loading of Pd catalyst. acsgcipr.orgwikipedia.org | Low-loading, high-activity Pd catalysts; base metal catalysts (Ni, Cu with ligands); recyclable catalysts. acsgcipr.orgnih.gov | Reduces metal waste, cost, and toxicity. |
| Solvents | Toluene, Dioxane, DMF. acsgcipr.orgwikipedia.org | Water, Ethanol, 2-MeTHF, CPME. nih.govresearchgate.net | Reduces use of hazardous and environmentally persistent solvents. |
| Reagents | Use of stoichiometric, strong, and hazardous bases (e.g., NaH). | Use of milder, inorganic bases like K₂CO₃ or Cs₂CO₃; catalytic base. libretexts.org | Improves safety and reduces waste. |
| Energy | Conventional heating for long durations. wikipedia.org | Microwave-assisted synthesis; sonochemistry; flow chemistry. nih.govresearchgate.net | Reduces energy consumption and reaction times. |
| Atom Economy | Multi-step linear synthesis with protecting groups. | Convergent synthesis; one-pot reactions; multicomponent reactions. researchgate.net | Maximizes incorporation of starting materials into the product, reducing waste. |
By systematically applying these principles, the synthesis of this compound and its derivatives can be made more sustainable, safer, and more cost-effective.
Advanced Spectroscopic and Structural Characterization Studies of 4 2 Methyloxazol 5 Yl Morpholine
Elucidation of Solid-State Molecular Structure through X-ray Crystallography
To date, no public X-ray crystallographic data for 4-(2-Methyloxazol-5-yl)morpholine has been reported. Such a study would be invaluable for determining the precise three-dimensional arrangement of atoms in the solid state. Key parameters that would be obtained from a single-crystal X-ray diffraction analysis include:
Crystal System and Space Group: These parameters define the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) provide the fundamental repeating unit of the crystal.
Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form would confirm the connectivity and reveal any structural strain.
Torsional Angles: These would define the conformation of the morpholine (B109124) ring (e.g., chair, boat) and the relative orientation of the oxazole (B20620) and morpholine rings.
Intermolecular Interactions: Analysis of the crystal packing would reveal non-covalent interactions such as hydrogen bonds, van der Waals forces, or π-stacking, which influence the physical properties of the solid.
A hypothetical table of expected crystallographic data is presented below, based on typical values for similar heterocyclic compounds.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 - 9.5 |
| b (Å) | 10.0 - 11.0 |
| c (Å) | 9.0 - 10.0 |
| α (°) | 90 |
| β (°) | 95 - 105 |
| γ (°) | 90 |
| Volume (ų) | 800 - 950 |
| Z (molecules per unit cell) | 4 |
Application of High-Resolution NMR Techniques for Solution-State Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution. For This compound , a combination of ¹H and ¹³C NMR experiments would be essential.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the morpholine and oxazole rings, as well as the methyl group. The chemical shifts (δ) would be influenced by the electronic environment of each proton. For instance, the protons on the carbon adjacent to the oxygen in the morpholine ring would likely appear at a lower field (higher ppm) compared to those adjacent to the nitrogen.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the oxazole ring would be expected to have a characteristic downfield chemical shift.
A table of predicted ¹H and ¹³C NMR chemical shifts is provided below, based on known data for morpholine and oxazole derivatives.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxazole-CH | 6.8 - 7.2 | 120 - 125 |
| Oxazole-C (quaternary) | - | 150 - 155 |
| Oxazole-C=O (hypothetical precursor) | - | 160 - 165 |
| Oxazole-CH₃ | 2.3 - 2.6 | 13 - 16 |
| Morpholine-CH₂ (adjacent to N) | 3.0 - 3.4 | 45 - 50 |
| Morpholine-CH₂ (adjacent to O) | 3.7 - 4.0 | 65 - 70 |
Mass Spectrometry-Based Fragmentation Pathway Analysis and Isotope Labeling Studies
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which can be used to deduce its structure. For This compound , high-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition.
Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions, and the resulting mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the mass of the compound. The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways could include:
Cleavage of the bond between the morpholine and oxazole rings.
Ring-opening of the morpholine ring.
Loss of the methyl group from the oxazole ring.
A hypothetical fragmentation table is shown below.
| m/z (mass-to-charge ratio) | Possible Fragment Ion |
| Calculated Molecular Weight | [C₈H₁₂N₂O₂]⁺ (Molecular Ion) |
| Value - 15 | [C₇H₉N₂O₂]⁺ (Loss of CH₃) |
| Value - 86 | [C₃H₃N₂O]⁺ (Oxazole fragment) |
| Value - 87 | [C₄H₉NO]⁺ (Morpholine fragment) |
Isotope Labeling Studies: To confirm fragmentation pathways, isotope labeling studies could be performed. For example, synthesizing the compound with a ¹³C-labeled methyl group or a ¹⁵N-labeled morpholine ring would result in a shift in the m/z values of the corresponding fragments, providing definitive evidence for the proposed fragmentation mechanisms. To date, no such studies have been reported for this compound.
Computational Chemistry and Theoretical Studies on 4 2 Methyloxazol 5 Yl Morpholine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental in understanding the electronic nature of a molecule. These calculations can determine the distribution of electron density, molecular orbital energies (like HOMO and LUMO), and the electrostatic potential, which are key to predicting a molecule's reactivity and interaction points.
For the morpholine (B109124) ring, studies on related compounds like 4-Acetylmorpholine have shown that substitution on the nitrogen atom significantly influences the molecule's electronic properties. The addition of an acetyl group, for instance, increases the dipole moment, suggesting enhanced reactivity. Similarly, the linkage of the 2-methyloxazole (B1590312) ring to the morpholine nitrogen in 4-(2-Methyloxazol-5-yl)morpholine is expected to alter the electron distribution across the morpholine moiety. The oxazole (B20620) ring itself, being an electron-withdrawing group, likely modulates the basicity of the morpholine nitrogen.
DFT studies on other morpholine derivatives have been used to analyze their structural and electronic properties, often correlating these findings with experimental data from spectroscopic techniques like FT-IR and FT-Raman. These analyses help confirm the optimized geometry, bond lengths, and bond angles, providing a complete picture of the molecule's ground-state conformation. In a study on a chiral guanidinium (B1211019) salt-catalyzed reaction involving morpholine, DFT was used to support the stereochemical outcome, highlighting the power of these calculations in understanding reaction mechanisms acs.org.
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein. This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. The morpholine scaffold is a common feature in many biologically active compounds, and numerous docking studies have been performed on its derivatives.
For instance, morpholine-containing compounds have been docked into the active sites of various enzymes, including mTOR inhibitors, carbonic anhydrase, and bacterial enoyl-ACP reductase. mdpi.comnih.goveurjchem.com These studies consistently show that the morpholine ring can participate in crucial interactions within the protein's binding pocket. Common interactions include:
In a study of quinazolin-4(3H)-one-morpholine hybrids, docking simulations revealed that a lead compound formed strong interactions with VEGFR1, VEGFR2, and EGFR, with docking scores indicating high affinity. nih.gov Similarly, morpholine-linked thiazolidinone hybrids showed strong binding affinity towards Enoyl-ACP reductase, with predicted binding energies as low as -8.6 kcal/mol. eurjchem.com The 2-methyloxazole portion of this compound would further contribute to binding through potential π-π stacking, hydrogen bonding (via the oxazole nitrogen), and hydrophobic interactions (via the methyl group).
The following table summarizes representative docking studies on various morpholine derivatives, highlighting the targets and observed interactions, which can infer the potential interactions of this compound.
| Compound Class | Protein Target | Key Predicted Interactions | Reference |
|---|---|---|---|
| Morpholine-Substituted Tetrahydroquinolines | mTOR | Strong binding and stability in the active site. | mdpi.comnih.gov |
| Quinazolin-4(3H)-one-morpholine hybrids | VEGFR1, VEGFR2, EGFR | Hydrogen bonding, high docking scores (-10 to -12.4 kcal/mol). | nih.gov |
| Morpholine linked thiazolidinones | Enoyl-ACP Reductase | Hydrogen bonding, hydrophobic interactions, van der Waals forces. | eurjchem.com |
| Morpholinylchalcones | Not Specified | Computational studies supported biological activity. | researchgate.net |
Molecular Dynamics Simulations of the Chemical Compound in Simulated Biological Environments
While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements and conformational changes of the complex over time in a simulated biological environment. researchgate.netmdpi.com This technique is essential for assessing the stability of the predicted binding pose and understanding the energetic contributions of various interactions.
MD simulations have been successfully applied to study morpholine-containing inhibitors. For example, simulations of morpholine-substituted tetrahydroquinoline derivatives bound to the mTOR active site confirmed stable protein-ligand interactions over a 100-nanosecond period, validating the docking results. mdpi.comnih.gov In another study on quinazolin-morpholine hybrids targeting VEGFR1 and VEGFR2, MD simulations showed that the lead compound maintained strong hydrogen bond interactions for over 90% of the simulation time. nih.gov The stability of these complexes was further supported by low Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) values, typically around 1-2 Å, indicating minimal conformational changes and a stable binding mode. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying key molecular descriptors (physicochemical properties or structural features), QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govnih.govsbq.org.br
Numerous QSAR studies have been conducted on heterocyclic compounds containing morpholine or similar five-membered rings like thiazole (B1198619). nih.gov These studies often use multiple linear regression (MLR) or machine learning algorithms like random forest to build their models. digitellinc.com The generated equations correlate biological activity (often expressed as IC50 values) with various 2D and 3D molecular descriptors.
Key descriptors often found to be significant in QSAR models for such compounds include:
For example, a QSAR study on benzenesulfonamides identified statistically significant models that could explain 75-86% of the variability in cytotoxic activity against cancer cell lines. nih.govnih.gov For a series of morpholine-thiazole derivatives, QSAR analysis could help identify which substitutions on either ring are most likely to improve biological activity. A QSAR model for this compound analogues would be a powerful tool for optimizing its structure to enhance a desired biological effect.
| Descriptor Type | Examples | Potential Influence on Activity |
|---|---|---|
| Topological/Structural | Molecular Weight, Fragment Complexity | Relates size and complexity to fitting within a binding site. |
| Electronic | Dipole Moment, Partial Charges | Governs electrostatic and polar interactions with the target. |
| Hydrophobic | LogP, Hydrophobicity | Influences membrane permeability and hydrophobic interactions. |
| Conformational | Rotatable Bonds, Polar Surface Area (PSA) | Affects molecular flexibility and ability to cross biological barriers. |
In Silico Prediction of Theoretical Compound Properties for Research Design (e.g., LogP, Polar Surface Area)
Before embarking on costly and time-consuming synthesis, in silico tools can predict fundamental physicochemical properties that are critical for a compound's potential as a drug candidate. mdpi.comsciensage.info These properties, often grouped under the umbrella of ADME (Absorption, Distribution, Metabolism, and Excretion), help to assess a molecule's "drug-likeness."
Key predicted properties include:
For this compound, we can estimate these properties based on its constituent parts. The morpholine ring is polar and hydrophilic, while the methyloxazole ring adds some lipophilicity. Various online tools like SwissADME can provide rapid predictions. nih.gov Based on the structures of 5-methyloxazole (B9148) and 4-methyloxazole, the parent oxazole rings have a calculated XLogP3-AA of around 0.7 and a TPSA of about 26 Ų. nih.govnih.gov The addition of the morpholine group would increase the molecular weight and likely the TPSA, while potentially decreasing the LogP, resulting in a balanced physicochemical profile suitable for a drug candidate.
The following table provides a theoretical estimation of properties for this compound based on computational tools and data from its core components.
| Property | Predicted Value/Range | Significance in Drug Design |
|---|---|---|
| Molecular Weight (MW) | ~170.2 g/mol | Well within Lipinski's rule (<500), favoring good absorption. |
| LogP | ~0.5 - 1.5 | Indicates balanced lipophilicity, favorable for solubility and permeability. |
| Topological Polar Surface Area (TPSA) | ~40 - 50 Ų | Suggests good oral bioavailability and potential for CNS penetration. |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's rule (≤5). |
| Hydrogen Bond Acceptors | 3 (N and O in morpholine, N in oxazole) | Complies with Lipinski's rule (≤10). |
| Rotatable Bonds | 1 | Indicates low conformational flexibility, which can be favorable for binding. |
Mechanistic Insights into Biological Interactions of 4 2 Methyloxazol 5 Yl Morpholine Excluding Clinical Human Data
Identification and Validation of Putative Molecular Targets and Receptors
There is no publicly available scientific literature that identifies or validates any putative molecular targets or receptors for 4-(2-Methyloxazol-5-yl)morpholine. While studies exist for various other morpholine-containing compounds and oxazole (B20620) derivatives, which have been shown to interact with a wide range of biological targets, this information cannot be extrapolated to the specific compound . researchgate.netnih.gov The morpholine (B109124) moiety is recognized as a "privileged" structure in medicinal chemistry, often contributing to favorable pharmacokinetic properties and interactions with targets such as kinases, G-protein coupled receptors, and enzymes. nih.govsci-hub.se Similarly, the oxazole ring is a component of many biologically active compounds. However, without direct research on this compound, any discussion of its molecular targets would be purely speculative.
Elucidation of Intracellular Signaling Pathways Modulated by the Chemical Compound
No research has been published detailing the effects of this compound on any intracellular signaling pathways. The modulation of signaling pathways is a consequence of a compound binding to its molecular target(s). Given that no targets have been identified for this compound, it follows that no downstream signaling effects have been investigated or reported. Studies on other morpholine derivatives have shown modulation of pathways such as the PI3K/AKT/mTOR pathway, but these findings are specific to the studied compounds and not applicable here. nih.govnih.gov
Enzymatic Inhibition or Activation Profiles in Cell-Free Systems
There are no available data from cell-free enzymatic assays to indicate whether this compound acts as an inhibitor or activator of any enzyme. Such studies are crucial for determining a compound's direct effect on an enzyme's activity and for elucidating its mechanism of action. While related structures, such as certain thiazole-containing morpholine derivatives, have been characterized as enzyme inhibitors, for instance, of DNA gyrase or carbonic anhydrase, no such profile exists for this compound. nih.govals-journal.com
Receptor Binding Affinity Studies in In Vitro Systems
No in vitro receptor binding affinity studies for this compound have been reported in the scientific literature. Consequently, there is no information on its potential to bind to any known receptors, and no binding constants (such as Kᵢ or Kₔ) are available.
Cellular Assays for Investigating Biological Responses (In Vitro)
No published studies have utilized cellular assays to investigate the biological responses to this compound. This includes a lack of data from both reporter gene assays and phenotypic screening.
There is no evidence of this compound having been tested in cell-based reporter gene assays. These assays are used to screen for compounds that can modulate the activity of specific transcription factors or signaling pathways, and the absence of such data means its activity in these contexts is unknown.
A search of the literature did not yield any studies where this compound was included in phenotypic screening campaigns. Phenotypic screens assess the effects of compounds on cell behavior (e.g., proliferation, morphology, or death) without a preconceived molecular target. mdpi.com As a result, there is no information on the phenotypic effects of this compound on any cell type.
Investigation of In Vivo Biological Activity in Preclinical Animal Models (Focus on Pharmacodynamics)
No published studies were identified that investigated the in vivo pharmacodynamic effects of this compound in any preclinical animal model.
Rationale for Model System Selection
Due to the absence of in vivo studies for this compound, there is no information available regarding the rationale for the selection of any specific animal model systems for its evaluation.
Pharmacodynamic Endpoints and Biomarker Analysis
There is no available data on the pharmacodynamic endpoints or biomarker analyses that have been used to assess the biological activity of this compound in preclinical models.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 2 Methyloxazol 5 Yl Morpholine Derivatives
Design and Synthesis of Chemically Modified 4-(2-Methyloxazol-5-yl)morpholine Analogs
The synthesis of analogs of this compound involves versatile and established synthetic routes. sci-hub.se The morpholine (B109124) moiety itself is often introduced as an amine reagent or constructed through various synthetic methodologies. sci-hub.seresearchgate.net For instance, a common industrial method for producing morpholine is the dehydration of diethanolamine (B148213) with concentrated sulfuric acid. wikipedia.org Another approach involves the reaction of bis(2-chloroethyl)ether with ammonia. wikipedia.org
The synthesis of more complex derivatives, such as those incorporating a thiazole (B1198619) ring, has also been described. For example, novel thiazole derivatives with a morpholine substituent have been synthesized and characterized using techniques like ¹H NMR and ¹³C NMR. nih.gov The synthesis of 1,2-oxazole derivatives, which are structurally related to the oxazole (B20620) ring in the parent compound, often starts with the condensation of 1,3-diketones to form a β-enamino ketoester, which then undergoes cyclization with hydroxylamine. nih.gov These synthetic strategies allow for the creation of a diverse library of analogs for SAR and SPR studies. enamine.nete3s-conferences.org
Systematic Chemical Modification of the Oxazole Ring and its Impact on Activity
The oxazole ring is a key component of this compound, and its modification can significantly impact biological activity. While direct modifications of the 2-methyloxazol-5-yl moiety in the context of this specific parent compound are not extensively detailed in the provided results, general principles of bioisosteric replacement and substituent effects on five-membered heterocyclic rings are well-established in medicinal chemistry.
For instance, replacing the oxazole ring with other five-membered heterocycles like thiazole or pyrazole (B372694) can alter the electronic properties, hydrogen bonding capacity, and metabolic stability of the molecule. ontosight.aimdpi.com The synthesis of compounds containing a 5(4H)-oxazolone ring, a related oxazole structure, has been shown to yield potent tyrosinase inhibitors. nih.gov Furthermore, the introduction of various substituents on the oxazole ring can modulate activity. For example, in a series of thiazole derivatives, the nature of the substituent at the 4-position of the thiazole ring had a profound effect on the inhibitory activity against carbonic anhydrase II. nih.gov Specifically, a 4-para-nitrophenyl substitution resulted in a more potent series of compounds compared to unsubstituted or 4-para-chlorophenyl analogs. nih.gov This suggests that electronic effects and the potential for specific interactions of the substituent play a crucial role in determining biological outcomes.
Systematic Chemical Modification of the Morpholine Ring and its Influence on Biological Outcomes
The morpholine ring is a versatile scaffold that significantly influences the biological and pharmacokinetic properties of a molecule. nih.govsci-hub.se Its modification is a common strategy in drug design to optimize potency and drug-like characteristics. nih.gov
One key modification is the introduction of bridging structures across the morpholine ring. Replacing a simple morpholine with a bridged morpholine in pyrazolopyrimidine inhibitors led to a dramatic improvement in selectivity for the mTOR kinase over PI3Kα, with some analogs achieving over 26,000-fold selectivity. nih.gov Chiral morpholines have also been employed, with different enantiomers exhibiting distinct potency and selectivity profiles. nih.gov
Substitutions on the morpholine ring itself can also fine-tune activity. For example, the introduction of alkyl groups at the third position of the morpholine ring has been shown to increase anticancer activity. e3s-conferences.org The synthesis of various substituted morpholine derivatives is a common strategy to explore SAR. researchgate.net For instance, a series of Schiff bases of 4-(4-aminophenyl)-morpholine were synthesized to screen for antimicrobial activity. researchgate.net These examples highlight the importance of the morpholine ring's three-dimensional structure and its substitution pattern in dictating interactions with biological targets.
Substituent Effects on Biological Activity, Selectivity, and Physicochemical Properties
The nature and position of substituents on the core structure of this compound analogs have a profound impact on their biological activity, selectivity, and physicochemical properties.
Biological Activity: In a study of morpholine-based thiazole derivatives as carbonic anhydrase II inhibitors, the substituent on the phenyl ring attached to the thiazole had a significant effect on potency. nih.gov The presence of a para-nitrophenyl (B135317) group led to greater inhibitory activity compared to unsubstituted or para-chlorophenyl groups. nih.gov This suggests that electron-withdrawing groups can enhance activity in this particular series. Similarly, in a series of thieno[3,2-d]pyrimidine (B1254671) derivatives, the presence of a 3,4-methylenedioxy phenyl group resulted in excellent cytotoxicity against several cancer cell lines. researchgate.net
Selectivity: The introduction of bridged morpholines in a series of mTOR inhibitors dramatically improved selectivity against the related kinase PI3Kα. nih.gov This highlights how structural modifications to the morpholine ring can create specific interactions that favor one target over another.
Physicochemical Properties: The morpholine moiety is often incorporated into molecules to improve their physicochemical properties, such as aqueous solubility and metabolic stability. sci-hub.seenamine.net The substitution of a piperidine (B6355638) ring with a morpholine ring in a series of histamine (B1213489) H3 receptor antagonists resulted in improved potency and CNS druggability, including a shorter plasma half-life and better blood-brain barrier penetration. nih.gov The methoxyethyl group on a morpholine derivative enhances its solubility and facilitates interaction with hydrophobic pockets in target molecules.
Conformational Preferences and Their Influence on Ligand-Target Interactions
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. nih.gov The flexible nature of the morpholine ring, which can exist in equilibrium between chair and skew-boat conformations, allows it to act as a versatile scaffold that can orient substituents in the correct position for optimal binding. nih.gov
The study of conformational preferences can be carried out using both experimental techniques, such as NMR spectroscopy, and computational methods like molecular dynamics simulations. nih.gov These analyses help in understanding how a ligand adapts its shape to fit into a binding site. For example, molecular modeling studies of mTOR inhibitors with bridged morpholines suggested that a single amino acid difference between PI3K and mTOR creates a deeper pocket in mTOR that can accommodate the bridged morpholine, explaining the observed selectivity. nih.gov
The conformation of the ligand is also influenced by its environment. nih.gov Understanding the conformational landscape of a molecule in different solvents can provide insights relevant to its synthesis and formulation. nih.gov
Rational Design Principles for Optimized Derivatives and Novel Chemical Probes
The rational design of optimized derivatives and novel chemical probes based on the this compound scaffold relies on a deep understanding of SAR and SPR. sci-hub.senih.gov This involves a cyclical process of designing new molecules based on existing data, synthesizing them, and then evaluating their biological and physicochemical properties. nih.gov
Key principles for rational design include:
Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar steric and electronic properties to improve potency or pharmacokinetic profiles. enamine.net For example, the oxazole ring could be replaced with other heterocycles like thiazole or pyrazole.
Structure-Based Design: Using the three-dimensional structure of the target protein to design ligands that fit snugly into the binding site. nih.gov This approach was used to design potent and selective ALK5 inhibitors based on a quinazoline (B50416) scaffold. nih.gov
Molecular Hybridization: Combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or novel activities. nih.gov This strategy has been used to develop pyrimidine-morpholine hybrids with anticancer properties. nih.gov
Introduction of Specific Functional Groups: Adding substituents that can form specific interactions with the target, such as hydrogen bonds or salt bridges, to increase binding affinity. The use of a para-nitrophenyl group in thiazole derivatives is an example of this. nih.gov
By applying these principles, medicinal chemists can systematically optimize the this compound scaffold to develop more potent, selective, and drug-like molecules.
Advanced Applications in Chemical Biology Research Utilizing the Chemical Compound
Development and Utilization of 4-(2-Methyloxazol-5-yl)morpholine as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate biological systems. The development of such a probe involves demonstrating its ability to selectively interact with a specific biological target. Currently, there are no published studies that describe the synthesis or validation of this compound as a chemical probe for a particular biological target.
Derivatization for Affinity Chromatography or Target Deconvolution Studies
Affinity chromatography is a technique used to purify and identify the binding partners of a molecule of interest. This often requires derivatizing the molecule with a linker to attach it to a solid support. Target deconvolution aims to identify the specific molecular target of a bioactive compound. No literature is available that details the derivatization of this compound for these purposes.
Integration into Fragment-Based Drug Discovery (FBDD) or High-Throughput Screening (HTS) Approaches
Fragment-based drug discovery (FBDD) and high-throughput screening (HTS) are strategies used to identify new drug candidates. FBDD involves screening small, low-complexity molecules (fragments) for weak binding to a target, while HTS involves testing large libraries of diverse compounds for activity. There is no information available to indicate that this compound has been included in FBDD or HTS libraries or has been identified as a hit from such screens.
Applications in Proteomics or Metabolomics Research (e.g., as a tagging agent)
Proteomics and metabolomics are the large-scale studies of proteins and metabolites, respectively. Chemical tools, such as tagging agents, can be used to label and identify specific proteins or metabolites within a complex mixture. There is no evidence in the current scientific literature of this compound being employed as a tagging agent or otherwise utilized in proteomics or metabolomics research.
Future Research Directions and Concluding Remarks
Unexplored Synthetic Routes and Methodologies for the Chemical Compound
Current synthetic strategies for oxazole (B20620) and morpholine (B109124) derivatives offer a solid starting point for the synthesis of 4-(2-Methyloxazol-5-yl)morpholine. However, there is considerable room for the development of more efficient, greener, and diverse synthetic methodologies.
Furthermore, the exploration of green chemistry approaches is a crucial future direction. ijpsonline.com This could involve the use of ionic liquids as reusable reaction media, which has shown promise in the synthesis of some oxazole derivatives. ijpsonline.com Microwave-assisted and ultrasound-assisted organic synthesis are other green techniques that could potentially accelerate reaction times and improve yields for the synthesis of the this compound scaffold.
The development of novel catalytic systems is another area ripe for investigation. For instance, the use of palladium/copper catalysts has been effective in the direct arylation for the synthesis of some disubstituted oxazoles. ijpsonline.com Investigating similar metal-catalyzed cross-coupling reactions to form the bond between the oxazole and morpholine rings could offer a novel and efficient synthetic route.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost | Development of compatible reaction conditions for sequential reactions. |
| Green Chemistry Methods | Environmentally friendly, potentially higher yields, shorter reaction times | Screening of ionic liquids, microwave, and ultrasound irradiation conditions. |
| Novel Catalytic Systems | High efficiency, potential for novel bond formations | Exploration of metal-catalyzed cross-coupling reactions. |
Emerging Biological Targets and Pathways for Future Investigation
The morpholine and oxazole moieties are present in a wide array of biologically active compounds, suggesting that this compound and its derivatives could interact with a variety of biological targets. researchgate.netnih.govnih.gov
One of the most promising areas for future investigation is in oncology. Morpholine-containing compounds have demonstrated anticancer properties, and some have been investigated as inhibitors of key signaling pathways involved in cancer progression. nih.govmdpi.com Similarly, oxazole derivatives have shown cytotoxic activity against various cancer cell lines. mdpi.com Therefore, screening this compound and its analogs against a panel of cancer cell lines and key cancer-related targets, such as protein kinases (e.g., mTOR, VEGFR, EGFR) and tubulin, would be a logical next step. nih.govnih.gov
Neurodegenerative diseases represent another important therapeutic area. For instance, a related compound, 4-(2-methyloxazol-4-yl)benzenesulfonamide, has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. mdpi.com This suggests that the this compound scaffold could be a starting point for the design of novel MAO-B inhibitors or other agents targeting neurodegenerative pathways.
The scaffold may also hold promise in the development of anti-infective agents. Both morpholine and oxazole derivatives have been reported to possess antibacterial, antifungal, and antiviral properties. researchgate.netmdpi.com Future research could involve screening a library of this compound derivatives against a broad spectrum of pathogens to identify potential new anti-infective leads.
| Therapeutic Area | Potential Biological Targets | Rationale |
| Oncology | Protein Kinases (mTOR, VEGFR, EGFR), Tubulin | Morpholine and oxazole scaffolds are present in known anticancer agents. nih.govmdpi.comnih.govnih.gov |
| Neurodegenerative Diseases | Monoamine Oxidase B (MAO-B) | A related oxazole derivative has shown selective MAO-B inhibition. mdpi.com |
| Infectious Diseases | Bacterial, Fungal, and Viral Proteins | Both morpholine and oxazole moieties are found in compounds with anti-infective properties. researchgate.netmdpi.com |
Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization and Predictive Modeling
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. ijpsjournal.comnih.govmednexus.org These computational tools can be powerfully applied to the this compound scaffold for its optimization and for predicting the biological activities of its derivatives.
Predictive modeling of ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a key application of AI in early-stage drug discovery. nih.gov By training ML models on large datasets of compounds with known pharmacokinetic and toxicity profiles, it is possible to predict these properties for novel derivatives of this compound. This in silico screening can help prioritize compounds with favorable drug-like properties for synthesis and experimental testing, thereby saving time and resources.
AI and ML can also be used for virtual screening and target identification. nih.gov By creating computational models of potential biological targets, it is possible to dock virtual libraries of this compound derivatives and predict their binding affinities. This can help identify the most promising compounds for a particular target and can also suggest potential new biological targets for the scaffold. nih.gov
Furthermore, generative AI models can be employed for de novo drug design. mednexus.org These models can learn the chemical rules and patterns from known active molecules and then generate novel molecular structures based on the this compound scaffold that are predicted to have high activity against a specific target.
| AI/ML Application | Objective | Potential Impact |
| Predictive ADME/T Modeling | To predict the pharmacokinetic and toxicity profiles of novel derivatives. | Prioritization of compounds with favorable drug-like properties. nih.gov |
| Virtual Screening and Target Identification | To identify promising compounds for specific biological targets and to suggest new targets. | Acceleration of hit identification and expansion of the therapeutic potential of the scaffold. nih.govnih.gov |
| Generative de novo Drug Design | To design novel molecules based on the scaffold with optimized activity. | Creation of highly potent and selective drug candidates. mednexus.org |
Challenges and Opportunities in Leveraging the this compound Scaffold for Advanced Chemical Biology Research
The this compound scaffold presents both challenges and significant opportunities for advanced chemical biology research.
One of the primary challenges lies in the need for more efficient and scalable synthetic routes to generate a diverse library of derivatives for biological screening. nih.gov Overcoming this challenge will be crucial for conducting thorough structure-activity relationship (SAR) studies and for fully exploring the biological potential of this scaffold.
Despite these challenges, the opportunities are vast. The this compound scaffold represents a relatively underexplored area of chemical space, offering the potential for the discovery of novel biological activities and mechanisms of action. researchgate.net
The development of chemical probes based on this scaffold could be a significant opportunity. These probes, which could be tagged with fluorescent dyes or affinity labels, would be valuable tools for studying the biological targets and pathways modulated by this class of compounds. This aligns with the broader goals of chemical biology to use small molecules to perturb and understand complex biological systems. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2-Methyloxazol-5-yl)morpholine, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling morpholine derivatives with functionalized oxazole precursors. For example, nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can be employed. Optimization includes solvent selection (polar aprotic solvents like DMF or THF), temperature control (60–100°C), and catalyst screening (e.g., Pd(PPh₃)₄). Yield improvements may require inert atmospheres (N₂/Ar) and stoichiometric adjustments of reagents. Reaction progress can be monitored via TLC or LC-MS .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is critical for confirming the morpholine and oxazole moieties, with attention to coupling patterns (e.g., morpholine’s δ ~3.5–4.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C-O-C in morpholine at ~1100 cm⁻¹). X-ray crystallography resolves stereochemistry and crystal packing, as demonstrated in structurally similar morpholine derivatives .
Q. What preliminary biological assays are recommended to evaluate the compound’s pharmacological potential?
- Methodological Answer : Initial screening includes in vitro cytotoxicity assays (e.g., MTT on cancer cell lines), antimicrobial susceptibility testing (MIC against Gram+/Gram− bacteria), and enzyme inhibition studies (e.g., kinase assays). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are essential. Computational docking (AutoDock Vina) predicts binding affinities to targets like EGFR or COX-2, guiding further experiments .
Advanced Research Questions
Q. How do pressure-dependent vibrational changes in this compound inform its structural stability?
- Methodological Answer : High-pressure Raman/IR spectroscopy (0–3.5 GPa) reveals conformational changes. For example, C-H stretching modes (2980–3145 cm⁻¹) split or merge under pressure, indicating altered hydrogen bonding (e.g., C-H···O interactions). Discontinuities in dω/dp plots at ~0.7, 1.7, and 2.5 GPa suggest phase transitions. Complementary X-ray diffraction under pressure validates lattice compression and molecular reorientation .
Q. How can conflicting crystallographic and spectroscopic data for morpholine derivatives be resolved?
- Methodological Answer : Discrepancies between X-ray (solid-state) and NMR (solution-state) data often arise from dynamic effects (e.g., ring puckering in morpholine). Variable-temperature NMR (VT-NMR) detects conformational exchange, while DFT calculations (Gaussian/B3LYP) model energy barriers between conformers. For example, morpholine’s chair-to-twist transitions may explain peak broadening in NMR but rigidity in crystallography .
Q. What strategies improve regioselectivity in functionalizing the oxazole ring of this compound?
- Methodological Answer : Electrophilic substitutions favor the oxazole’s 4-position due to electron-withdrawing effects of the morpholine group. Directed ortho-metalation (e.g., using LDA) enables regiocontrol, while protecting groups (e.g., Boc on morpholine) prevent undesired side reactions. Computational Fukui indices predict reactive sites, and HPLC monitors selectivity .
Q. How do substituents on the morpholine ring affect the compound’s pharmacokinetic properties?
- Methodological Answer : LogP measurements (shake-flask/HPLC) and permeability assays (Caco-2/PAMPA) correlate lipophilicity with absorption. Electron-withdrawing groups (e.g., -SO₂Me) reduce solubility but enhance metabolic stability (microsomal assays). Substituent effects on CYP450 inhibition are assessed via fluorogenic probes. QSAR models optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
